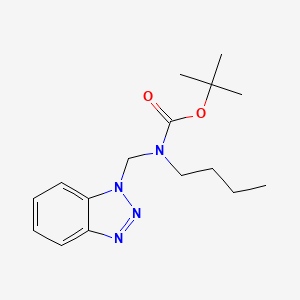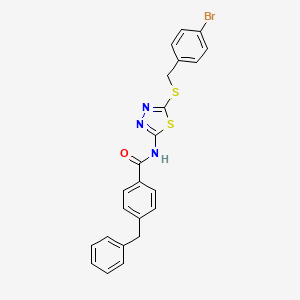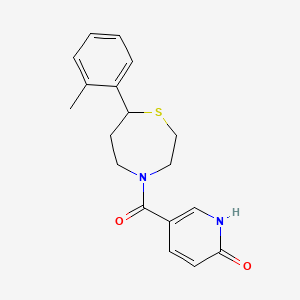![molecular formula C24H18BNO2 B2821494 (9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-3-yl)boronic acid CAS No. 1028648-22-7](/img/structure/B2821494.png)
(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(9-([1,1’-Biphenyl]-4-yl)-9H-carbazol-3-yl)boronic acid” is a type of boronic acid. Boronic acids are organic compounds that are related to boric acid in which one of the three hydroxyl groups is replaced by an alkyl or aryl group . They are capable of forming reversible covalent complexes with sugars, amino acids, hydroxamic acids, etc . They are highly valuable building blocks in organic synthesis .
Synthesis Analysis
The synthesis of boronic acids often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . There are many protocols available on the functionalizing deboronation of alkyl boronic esters .Molecular Structure Analysis
The general structure of a boronic acid, where R is a substituent, is an organic compound related to boric acid (B(OH) 3) in which one of the three hydroxyl groups (−OH) is replaced by an alkyl or aryl group (represented by R in the general formula R−B(OH) 2) .Chemical Reactions Analysis
Boronic acids are known for their ability to form reversible covalent complexes with diols and strong Lewis bases such as fluoride or cyanide anions . This property makes them useful in various sensing applications .Physical And Chemical Properties Analysis
Boronic acids are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases as fluoride or cyanide anions . This leads to their utility in various sensing applications .科学的研究の応用
Fluorescent Sensors
Boronic acids, including our compound of interest, have been developed as sensors to recognize carbohydrates or other substances . They can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters, resulting in significant fluorescence changes . This makes them useful in the development of boronic acid-based fluorescent sensors .
Detection of Carbohydrates
Boronic acid compounds have been used to detect carbohydrates such as glucose, ribose, and sialyl Lewis A/X . The principle that boronic acid forms a reversible five- or six-membered cyclic boronic esters with cis-1,2- or 1,3-diols is utilized in these detections .
Detection of Ionic Compounds
Boronic acid compounds have been developed to detect ionic compounds . This is based on the interactions of boronic acids with strong Lewis bases such as fluoride or cyanide anions .
Detection of Reactive Oxygen Species
Boronic acid compounds have been used to detect reactive oxygen species . This is particularly important in biological and medical research, where reactive oxygen species play a crucial role .
Use in Therapeutics
Boronic acids have found use in the development of therapeutics . They are stable and safe to handle, making them suitable for use in drug development .
Use in Organic Synthesis
Boronic acids are used as reagents and catalysts in organic synthesis . Their ability to form covalent bonds with diols makes them useful in a variety of synthetic applications .
Use in Separation Technologies
Boronic acids have been used in separation technologies . Their interaction with diols allows for their use in areas ranging from biological labeling, protein manipulation and modification, to the development of separation technologies .
Use in Biochemical Tools
Boronic acids have been used as biochemical tools for various applications, including tumor cell imaging, enzyme inhibitors, and cell delivery systems . This is due to their ability to interact with a variety of biological molecules .
作用機序
Target of Action
Boronic acids and their derivatives are known to be involved in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and other organic compounds in its mechanism of action.
Mode of Action
In the SM cross-coupling reaction, the boronic acid compound acts as a nucleophile, transferring an organic group from boron to palladium . This reaction is part of a larger process that involves the formation of new carbon-carbon bonds, contributing to the synthesis of complex organic compounds .
Biochemical Pathways
The sm cross-coupling reaction, in which this compound may participate, is a key process in organic synthesis . This suggests that the compound could influence the synthesis of various organic compounds, potentially affecting multiple biochemical pathways.
Pharmacokinetics
It’s known that boronic acids and their esters are marginally stable in water and susceptible to hydrolysis . This suggests that the compound’s bioavailability could be influenced by its stability and its interactions with water and other biological molecules.
Result of Action
Boronic acids and their derivatives have been used in the construction of therapeutically useful bioconjugates , suggesting that this compound could have potential applications in drug delivery and therapy.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction, in which this compound may participate, is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of various functional groups and the conditions of the reaction environment.
将来の方向性
Boronic acid-based compounds have inspired the exploration of novel chemistries using boron to fuel emergent sciences . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The future of boronic acids lies in further exploring these applications and developing new ones .
特性
IUPAC Name |
[9-(4-phenylphenyl)carbazol-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BNO2/c27-25(28)19-12-15-24-22(16-19)21-8-4-5-9-23(21)26(24)20-13-10-18(11-14-20)17-6-2-1-3-7-17/h1-16,27-28H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSSQXMWKXPRRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=C(C=C4)C5=CC=CC=C5)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-3-yl)boronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(BOC-Amino)-1,3,4-thiadiazol-5-yl]acetic acid](/img/structure/B2821414.png)
![1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2821415.png)

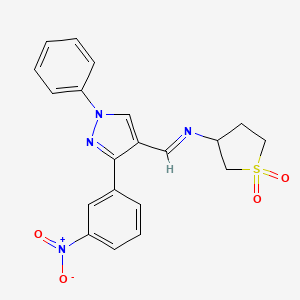
![[6-(Methoxymethoxy)-1,3-benzodioxol-5-yl]methanol](/img/structure/B2821418.png)
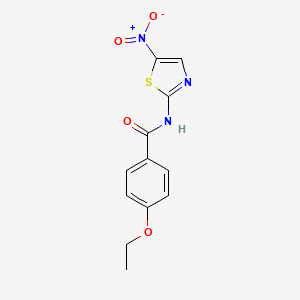
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2821422.png)
![2-[(4-methylphenoxy)methyl]-N-(4-methylphenyl)furan-3-carboxamide](/img/structure/B2821424.png)
![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2821426.png)
![2-{[1-(Isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2821429.png)
![4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2821431.png)
